molecular formula C19H15N5O4 B10975664 (4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10975664
M. Wt: 377.4 g/mol
InChI Key: XUOTZVXRRHVPTC-GIJQJNRQSA-N
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Description

5-METHYL-4-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a nitro group, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted pyrazoles: Formed by electrophilic substitution reactions.

Scientific Research Applications

5-METHYL-4-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-4-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and furan rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-4-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of a pyrazole ring, nitro group, and furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N5O4

Molecular Weight

377.4 g/mol

IUPAC Name

(4E)-5-methyl-4-[[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H15N5O4/c1-13-18(19(25)23(21-13)14-5-3-2-4-6-14)9-16-7-8-17(28-16)12-22-11-15(10-20-22)24(26)27/h2-11H,12H2,1H3/b18-9+

InChI Key

XUOTZVXRRHVPTC-GIJQJNRQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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